Methoxyl-d3-amine Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

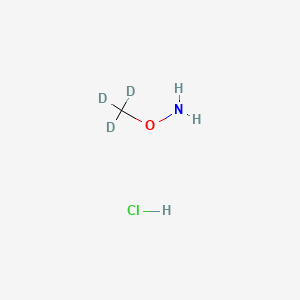

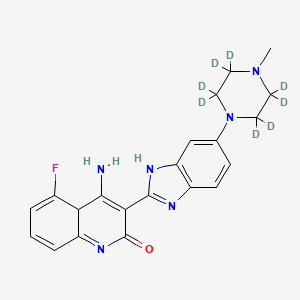

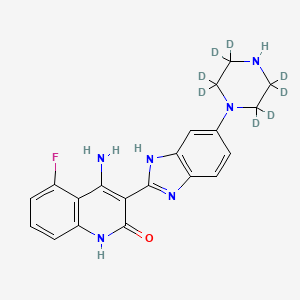

Methoxyl-d3-amine Hydrochloride is a chemical compound with the molecular formula C2H3H2NO.ClH and a molecular weight of 86.54 . It is categorized under TRC, Prostanoid receptors, Pain, and Inflammation .

Synthesis Analysis

This compound and its stable isotope were directly derivatized in human plasma with 4-(N,N-diethylamino)benzaldehyde . The derivatized this compound and internal standard were extracted by methyl-tert-butyl ether .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C2H3H2NO.ClH . More detailed structural information can be found in databases like PubChem .Chemical Reactions Analysis

In a study, this compound was first reacted with o-phthalaldehyde to form an oxime derivative before chromatography with an ODS column . The chromatography resolves this compound from its decomposition products and analogs .Physical and Chemical Properties Analysis

This compound has a molecular weight of 86.54 . More detailed physical and chemical properties can be found in databases like PubChem .科学的研究の応用

Chemotherapy Research : Methoxyamine, a potential new chemotherapeutic agent, has been studied for its quantitative determination in human and mouse plasma. Methoxyl-d3-amine Hydrochloride was used as an internal standard in tandem mass spectrometry for this purpose, demonstrating its utility in cancer research and drug monitoring (Yang, Liu, Gerson, & Xu, 2003).

Neuropharmacology : In a study on multitarget 1,4-Dioxane compounds, the effect of methoxy substitutions in different positions of the phenoxy moiety of certain scaffolds on the affinity/activity for various receptor subtypes was evaluated. This research, involving methoxy derivatives, contributes to our understanding of potential treatments for disorders like Parkinson's disease and schizophrenia (Del Bello et al., 2019).

Biocatalysis : The role of lipases in biocatalysis, particularly in the pharmaceutical industry, was explored. This includes the synthesis of various compounds, such as (-)-Peroxetine hydrochloride and vitamin D3 derivatives. This compound's role in these processes highlights its significance in industrial biocatalysis (Angajala, Pavan, & Subashini, 2016).

Astronomical Chemistry : Methoxyamine, from which this compound is derived, was studied for its potential as an interstellar amine. The research involved measuring its rotational spectrum, aiding in the search for this compound in the interstellar medium. This demonstrates the compound's relevance in astrochemistry (Kolesniková et al., 2018).

Clinical Trials : A study described the development and validation of an LC-MS/MS method for the pharmacokinetic study of Methoxyamine (MX) in human plasma during a clinical trial, using Methoxyl-d3-amine as an internal standard. This highlights its importance in clinical pharmacology and drug development processes (Yang, Savvides, Liu, Gerson, & Xu, 2012).

Safety and Hazards

Methoxyl-d3-amine Hydrochloride is a controlled product and may require documentation to meet relevant regulations . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Personal protective equipment should be used and dust formation, breathing mist, gas, or vapors should be avoided .

作用機序

Target of Action

It is known to interact with dna repair mechanisms, specifically the base excision repair (ber) pathway .

Mode of Action

Methoxyl-d3-amine Hydrochloride, also known as Methoxyamine, is investigated for use as an adjunct to alkylating agents, reverse resistance to chemotherapy, and enhancing radiation therapy . Its proposed mechanism of action is through blocking of the abasic sites (apurinic/apyrimidinic - AP sites) created by the cleavage of base excision repair (BER) glycosylates . DNA alkylating agents cause cell death through excessive DNA damage by adduct formation .

Biochemical Pathways

The human mechanism for DNA repair is very efficient and cancer therapeutics which use this mechanism are often ineffective due to resistance by efficient repair mechanisms such as base excision repair (BER) . Alkylating agents such as temozolomide form methylated DNA adducts such as O6-methylguanine (O6mG), 7-methylguanine (N7mG) and 3-methyladenine (N3mA) . Methoxyamine disrupts the BER pathway, increasing the amount of cytotoxic adducts, which results in cell death .

Pharmacokinetics

It is known that the compound is used in research settings, and its properties may be influenced by various factors including its formulation, route of administration, and individual patient characteristics .

Result of Action

The result of this compound’s action is an increase in the amount of cytotoxic adducts, which leads to cell death . This is due to its disruption of the BER pathway, which normally repairs DNA damage caused by alkylating agents .

生化学分析

Biochemical Properties

Methoxyl-d3-amine Hydrochloride is known to participate in biochemical reactions. It is commonly used as a reagent for the generation of oxime derivatives of aldehyde- or ketone-group containing compounds . It interacts with various enzymes and proteins during these reactions .

Cellular Effects

It has been suggested that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is used in various research applications, suggesting that it may have stability and long-term effects on cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

特性

IUPAC Name |

O-(trideuteriomethyl)hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5NO.ClH/c1-3-2;/h2H2,1H3;1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXVOSBNFZWHBV-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])ON.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678676 |

Source

|

| Record name | O-(~2~H_3_)Methylhydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110220-55-8 |

Source

|

| Record name | O-(~2~H_3_)Methylhydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-3,4-dihydro-α-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomer](/img/no-structure.png)

![[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide](/img/structure/B565580.png)

![2-hydroxyethyl 3-[4-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoate](/img/structure/B565582.png)